![molecular formula C15H10BrNO2 B1683070 1-[(4-Bromophenyl)methyl]indole-2,3-dione CAS No. 79183-37-2](/img/structure/B1683070.png)

1-[(4-Bromophenyl)methyl]indole-2,3-dione

Overview

Description

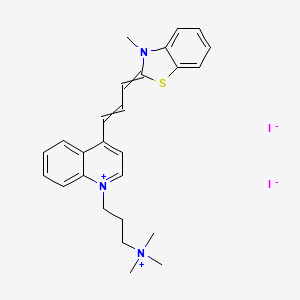

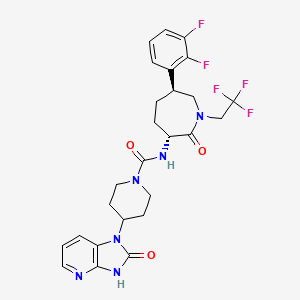

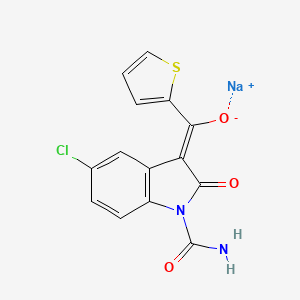

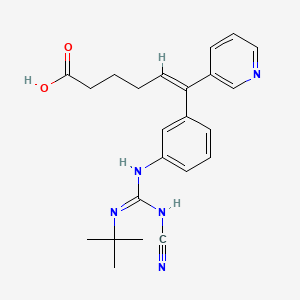

“1-[(4-Bromophenyl)methyl]indole-2,3-dione” is a chemical compound with the molecular formula C15H10BrNO2 . It is also known by other names such as “1-(4-Bromobenzyl)indole-2,3-dione”, “N-4-Bromobenzylisatin”, and has the PubChem CID 3008304 .

Molecular Structure Analysis

The molecular structure of “1-[(4-Bromophenyl)methyl]indole-2,3-dione” consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The InChI string for this compound isInChI=1S/C15H10BrNO2/c16-11-7-5-10 (6-8-11)9-17-13-4-2-1-3-12 (13)14 (18)15 (17)19/h1-8H,9H2 . Physical And Chemical Properties Analysis

The molecular weight of “1-[(4-Bromophenyl)methyl]indole-2,3-dione” is 316.15 g/mol . It has a XLogP3 value of 2.8, indicating its partition coefficient between octanol and water . It has no hydrogen bond donors and two hydrogen bond acceptors . The topological polar surface area is 37.4 Ų .Scientific Research Applications

Neuroscience: Neurotransmission Receptors / Channels GPCR Muscarinic Receptors

Summary of the Application

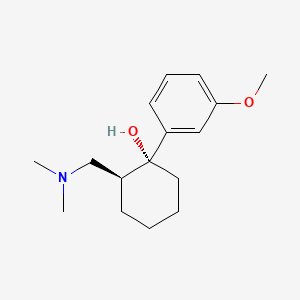

VU0119498 is a M1 muscarinic receptor agonist and pan mAChR M3, M5 positive allosteric modulator (PAM) . It’s used in neuroscience for studying neurotransmission receptors and channels, particularly GPCR muscarinic receptors .

Methods of Application

The compound is synthetic and has a purity of over 99%. It’s soluble in DMSO to 100 mM . For storage, it’s recommended to store at +4°C, and the product can be stored for up to 12 months .

Results or Outcomes

VU0119498 is a neuroprotective agent and is active in vitro . It has an EC50 of 3.1 μM .

Diabetes Research: Insulin Secretion in Mice

Summary of the Application

VU0119498 is used in diabetes research as a positive allosteric modulator that promotes insulin secretion in mice by selectively enhancing M3 muscarinic receptor signaling in beta-cells .

Methods of Application

The compound VU0119498 was administered to mice, and its effects on insulin levels and glucose tolerance were observed . The study was conducted regardless of the diet on which the mice were maintained .

Results or Outcomes

Acute treatment of mice with VU0119498 resulted in significant increases in plasma insulin levels, associated with improved glucose tolerance . This effect was observed independent of the diet on which the mice were maintained . The beneficial metabolic effects caused by VU0119498 treatment were absent in mice that selectively lacked M3Rs in pancreatic beta-cells .

properties

IUPAC Name |

1-[(4-bromophenyl)methyl]indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO2/c16-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)14(18)15(17)19/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELLOEULSHGYCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromobenzyl)indole-2,3-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.